Cas no 503310-57-4 (1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide)

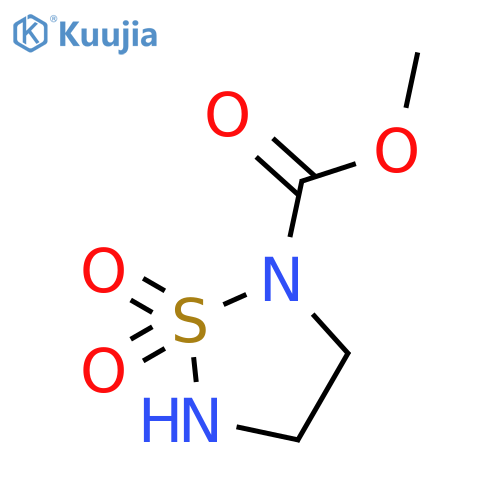

503310-57-4 structure

商品名:1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide

1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide 化学的及び物理的性質

名前と識別子

-

- 1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide

- methyl 1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate

- Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide

- SCHEMBL15909552

- METHYL 1,1-DIOXO-1??,2,5-THIADIAZOLIDINE-2-CARBOXYLATE

- 503310-57-4

- G71019

- MAVKPXNJECNKPS-UHFFFAOYSA-N

- 1,1-dioxo-[1,2,5]thiadiazolidine-2-carboxylic acid methyl ester

- methyl 1,1-dioxo-1lambda,2,5-thiadiazolidine-2-carboxylate

- Methyl1,2,5-thiadiazolidine-2-carboxylate1,1-dioxide

- 1,1-dioxo-1lambda6-[1,2,5]thiadiazolidine-2-carboxylic acid methyl ester

-

- インチ: InChI=1S/C4H8N2O4S/c1-10-4(7)6-3-2-5-11(6,8)9/h5H,2-3H2,1H3

- InChIKey: MAVKPXNJECNKPS-UHFFFAOYSA-N

- ほほえんだ: COC(=O)N1CCNS1(=O)=O

計算された属性

- せいみつぶんしりょう: 180.02047791g/mol

- どういたいしつりょう: 180.02047791g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 84.1Ų

1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM390744-1g |

1,1-dioxo-[1,2,5]thiadiazolidine-2-carboxylic acid methyl ester |

503310-57-4 | 95%+ | 1g |

$581 | 2022-06-11 | |

| 1PlusChem | 1P00E8B6-1g |

1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide |

503310-57-4 | 98% | 1g |

$306.00 | 2024-05-01 | |

| 1PlusChem | 1P00E8B6-250mg |

1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide |

503310-57-4 | 98% | 250mg |

$120.00 | 2024-05-01 | |

| Ambeed | A292085-1g |

Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide |

503310-57-4 | 98% | 1g |

$306.0 | 2025-02-25 | |

| Alichem | A059007392-1g |

Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide |

503310-57-4 | 97% | 1g |

$538.56 | 2022-03-31 | |

| Alichem | A059007392-5g |

Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide |

503310-57-4 | 97% | 5g |

$1590.00 | 2023-09-01 | |

| Ambeed | A292085-100mg |

Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide |

503310-57-4 | 98% | 100mg |

$69.0 | 2025-02-25 | |

| Ambeed | A292085-250mg |

Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide |

503310-57-4 | 98% | 250mg |

$120.0 | 2025-02-25 | |

| 1PlusChem | 1P00E8B6-100mg |

1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide |

503310-57-4 | 98% | 100mg |

$69.00 | 2024-05-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536357-1g |

Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide |

503310-57-4 | 98% | 1g |

¥5178.00 | 2024-05-11 |

1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide 関連文献

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

503310-57-4 (1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide) 関連製品

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 152840-81-8(Valine-1-13C (9CI))

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:503310-57-4)1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide

清らかである:99%

はかる:1g

価格 ($):275.0